molecular formula C28H50 B1234318 Coproergostane CAS No. 511-21-7

Coproergostane

Cat. No. B1234318
CAS RN: 511-21-7
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-XRWQUZPPSA-N
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Description

Coproergostane is a sterol compound that is found in various natural sources, including fungi, plants, and animals. It has gained significant attention in the scientific community due to its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer properties. In

Scientific Research Applications

Fecal Pollution Indicator

Coprostanol, a fecal sterol formed by the microbial reduction of cholesterol in the intestines of humans and higher animals, is widely present in human feces. Due to its ubiquity in human waste, it has been suggested as an effective indicator of fecal pollution. This sterol is particularly useful in environments where traditional bacterial indicators are unreliable, such as in toxic effluents or seawater. The presence of coprostanol in environmental samples provides valuable information regarding contamination and public health risks (Walker et al., 1982).

Degradation Studies in Aquatic Systems

Research on the degradation of coprostanol in aquatic systems is crucial for understanding its persistence in the environment. Studies have been conducted to measure the decay rate of coprostanol in sludges and artificial sediments, providing insights into its environmental impact and longevity (Bartlett, 1987).

Agricultural Soil Contamination

Coprostanol has been identified as a marker of human fecal matter contamination in agricultural soils. Research in this area involves analyzing the sterol content in soils subjected to different treatments, such as sewage sludge application and industrial waste contamination. The presence of coprostanol helps in assessing the extent of human waste contamination in agricultural settings (Puglisi et al., 2003).

Archaeological and Forensic Applications

Coprostanol has been used in archaeology and forensic science to detect the presence of human fecal material in soils. The use of chemical analysis methods like gas chromatography/mass spectrometry enables the identification of coprostanol in various environmental and archaeological samples, providing evidence of human activity and habits in historical contexts (Bethell et al., 1994).

Water Quality Assessment

Coprostanol is proposed as an alternative measure of fecal pollution in water quality assessments. It offers diagnostic advantages over traditional bacterial indicators, enabling a quantitative assessment of fecal pollution from human sources. Understanding the concentrations of coprostanol in relation to existing bacterial standards aids in water management and pollution control (Leeming & Nichols, 1996).

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWMJYYKITCGF-XRWQUZPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

511-21-7
Record name Coproergostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COPROERGOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527S1622ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coproergostane
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Coproergostane
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Coproergostane
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Coproergostane

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